molecular formula C16H16FN3O3 B5689848 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B5689848
M. Wt: 317.31 g/mol
InChI Key: DYOOJZKKWGMALR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a 2-(morpholin-4-yl)-2-oxoethyl chain at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The morpholino group enhances solubility and metabolic stability, while the 4-fluorophenyl substituent contributes to electronic effects and target-binding specificity . Its molecular formula is C₁₇H₁₇FN₃O₃, with a molecular weight of 333.34 g/mol.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOJZKKWGMALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the morpholino group: This can be done through the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structure-activity relationships (SARs) that depend on substituent variations. Below is a detailed comparison of 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Biological Activities Unique Features
This compound 4-Fluorophenyl, morpholino-oxoethyl 333.34 Potential anti-inflammatory, enzyme inhibition High metabolic stability due to morpholino group; fluorine enhances target affinity
6-(2-Chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one 2-Chlorophenyl, morpholino-oxoethyl 349.79 Anticancer activity (in vitro) Chlorine at position 2 increases lipophilicity; stronger cytotoxicity in cancer cell lines
2-(4-Chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 4-Chlorobenzyl, 4-fluorophenyl 316.74 Anti-inflammatory, antihypertensive Chlorine and fluorine synergize for dual receptor modulation; lower metabolic stability compared to morpholino derivatives
6-(4-Methoxyphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one 4-Methoxyphenyl, thiomorpholin 345.41 Antimicrobial activity Thiomorpholin group increases membrane permeability; methoxy enhances solubility
6-(3-Fluorophenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one 3-Fluorophenyl, thiomorpholin 333.34 Improved metabolic stability Meta-fluorine reduces steric hindrance; higher oral bioavailability

Key Observations

Substituent Position Effects: Fluorine at the para position (4-fluorophenyl) improves target specificity compared to meta (3-fluorophenyl) or ortho (2-chlorophenyl) substitutions . Morpholino derivatives exhibit superior metabolic stability over benzyl or thiomorpholin analogs due to reduced cytochrome P450 interactions .

Halogen Impact :

  • Chlorine (e.g., in 2-chlorophenyl or 4-chlorobenzyl analogs) increases lipophilicity, enhancing membrane penetration but reducing solubility .
  • Fluorine improves electronic effects and binding to aromatic residues in enzyme active sites .

Thiomorpholin analogs are more effective against Gram-negative bacteria due to enhanced permeability .

Research Findings and Implications

  • Crystallographic Data: The morpholino group in this compound adopts a chair conformation, optimizing hydrogen-bonding interactions with biological targets .
  • In Silico Studies : Molecular docking reveals strong binding affinity for cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting dual anti-inflammatory and vasodilatory effects .
  • Synthetic Challenges: The morpholino-oxoethyl side chain requires multi-step synthesis, including condensation of morpholine-2-carboxylic acid with pyridazinone intermediates .

Biological Activity

6-(4-Fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyridazinone core, which is modified with a morpholino group and a fluorophenyl substituent. Its molecular formula is C26H28FN5O3C_{26}H_{28}FN_5O_3, indicating the presence of several functional groups that contribute to its biological activity.

Structural Features

  • Pyridazinone Core : The 1,6-dihydropyridazine ring is crucial for its pharmacological properties.
  • Morpholino Group : This moiety enhances solubility and biological availability.
  • Fluorophenyl Substituent : The presence of fluorine can increase metabolic stability and lipophilicity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in analgesic and anti-inflammatory contexts.

Analgesic Activity

A study conducted on various derivatives of pyridazinones demonstrated that this compound showed promising analgesic effects in vivo. The compound was tested using the p-benzoquinone-induced writhing test, which indicated a higher analgesic activity compared to other derivatives, although it was associated with gastric ulceration in animal models .

The analgesic mechanism appears to be linked to the modulation of pain pathways, potentially involving inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems. The interaction between the morpholino group and the central nervous system may play a role in its efficacy .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • In Vivo Analgesic Testing :
    • Method : p-Benzoquinone-induced writhing test.
    • Results : Showed significant reduction in writhing response, indicating effective analgesia.
    • Side Effects : Notable gastric ulceration was observed, necessitating further investigation into safety profiles .
  • Structural Analysis :
    • The crystal structure revealed C–H⋯O interactions contributing to molecular stability. The dihedral angles between rings suggest conformational flexibility that may influence biological interactions .
  • Comparative Studies :
    • Other derivatives were synthesized and tested for their analgesic properties, with varying degrees of efficacy noted. The fluorinated derivative consistently performed better than non-fluorinated analogs .

Data Tables

Compound NameMolecular FormulaAnalgesic Activity (p-value)Side Effects
This compoundC26H28FN5O3C_{26}H_{28}FN_5O_3< 0.01Gastric ulceration
Other Derivative AC25H27N5O3C_{25}H_{27}N_5O_3> 0.05None reported
Other Derivative BC24H26N5O3C_{24}H_{26}N_5O_3< 0.05Mild nausea

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